Isoxazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone

Description

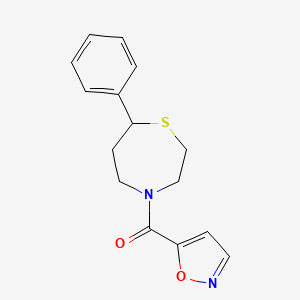

Isoxazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a 7-membered 1,4-thiazepane ring fused with a phenyl group and linked to an isoxazole-5-yl moiety via a ketone bridge. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfur and nitrogen heteroatoms play critical roles .

Properties

IUPAC Name |

1,2-oxazol-5-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-15(13-6-8-16-19-13)17-9-7-14(20-11-10-17)12-4-2-1-3-5-12/h1-6,8,14H,7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIAPBVQDPLYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone can be achieved through various synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method includes the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis of isoxazole derivatives generally involves the use of metal catalysts such as gold or platinum, which can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Isoxazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isoxazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes or receptors, thereby modulating their function . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Isoxazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is compared with three structurally related compounds (Table 1).

Table 1: Structural and Physicochemical Comparisons

Structural and Electronic Features

- Ring Size and Heteroatoms: The 7-membered thiazepane in the target compound provides greater conformational flexibility compared to the 5-membered thiazole in 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone . This flexibility may enhance binding to larger enzymatic pockets.

- Substituent Effects: The phenyl group on the thiazepane may enhance lipophilicity compared to the chlorophenyl group in the thiazole derivative , influencing membrane permeability. Unlike the urea-linked thiazole derivatives , the target compound lacks hydrogen-bond donors, which may reduce affinity for polar targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.